molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

4,4'-Dimethoxybenzil

Cat. No. B072200
CAS RN: 1226-42-2
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,4'-Dimethoxybenzil and related compounds involves several key steps, including the condensation reactions of dimethoxybenzene derivatives. For instance, dimethoxybenzitripyrranes, precursors to dimethoxybenziporphyrins, were prepared by reacting benzene dicarbinols with BF3·Et2O and excess pyrrole, showcasing the versatility of dimethoxy compounds in synthetic chemistry (Fosu, Ferrence, & Lash, 2014).

Molecular Structure Analysis

The molecular structure of 4,4'-Dimethoxybenzil and its derivatives has been extensively studied using crystallography and spectroscopic methods. These studies reveal that the orientation and interaction of methoxy groups significantly influence the overall molecular conformation and stability. The crystal structure analysis of a related compound, 3,4-dimethoxybenzoic acid, showed that it forms hydrogen-bonded dimers, highlighting the importance of functional groups in determining the molecular geometry (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Chemical Reactions and Properties

4,4'-Dimethoxybenzil participates in a variety of chemical reactions, indicative of its reactive methoxy groups and the benzil core. Reaction studies involving dimethoxycarbene demonstrate the compound's ability to undergo transformations leading to dihydrofurans and other cyclic compounds, showcasing its potential in synthetic organic chemistry (Nair et al., 2006).

Physical Properties Analysis

The physical properties of 4,4'-Dimethoxybenzil, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. The compound's crystal structure, determined by X-ray diffraction, demonstrates its solid-state characteristics and the influence of substituents on its physical form (Cannon, Patrick, & White, 1989).

Chemical Properties Analysis

The chemical properties of 4,4'-Dimethoxybenzil, including reactivity, stability, and electron distribution, are defined by its functional groups and molecular structure. Studies on the redox properties of related dimethoxy compounds reveal insights into their electron-donating capabilities and potential applications in electronic and photonic devices (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

  • Crystallography and Solid-State Studies :

    • Cannon et al. (1989) investigated the crystal structures of derivatives of benzil, including 4,4'-Dimethoxybenzil, to understand the correlation between the color of the crystal and the molecule's conformation in the solid state (Cannon, Patrick, & White, 1989).
  • Photophysical Properties and Molecular Conformations :

    • Ams et al. (2009) studied the optical sensing of molecular conformations in self-assembled capsules, where irradiation of dimethylbenzil, including 4,4'-Dimethoxybenzil, showed distinct phosphorescence and fluorescence characteristics (Ams, Ajami, Craig, Yang, & Rebek, 2009).
    • Giansante et al. (2007) explored the photophysical, photochemical, and electrochemical properties of dendrimers with a dimethoxybenzil core, providing insights into energy transfer mechanisms (Giansante, Ceroni, Balzani, Maestri, Lee, & Vögtle, 2007).
  • Material Science and Energy Storage Applications :

    • Zhang et al. (2017) discussed the use of 1,4‐Dimethoxybenzene derivatives, related to 4,4'-Dimethoxybenzil, as catholyte materials in non‐aqueous redox flow batteries (Zhang et al., 2017).
  • Diffuse X-ray Scattering Analysis :

    • Welberry and Heerdegen (2003) used Monte Carlo simulations to study the diffuse X-ray scattering in 4,4'-dimethoxybenzil (Welberry & Heerdegen, 2003).
  • Polymerization and Photoinitiation :

  • Analytical Chemistry and Sensor Applications :

    • Zamani, Abedi, and Ganjali (2009) developed a poly(vinyl chloride) membrane electrode highly selective to Fe3+ ions using 4,4’-Dimethoxybenzil bisthiosemicarbazone as a neutral carrier (Zamani, Abedi, & Ganjali, 2009).
  • Battery Technology and Overcharge Protection :

    • Feng et al. (2007) investigated a dimethoxybenzene derivative, similar to 4,4'-Dimethoxybenzil, as a redox shuttle for overcharge protection in lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Safety And Hazards

Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided. Inhalation or ingestion of 4,4’-Dimethoxybenzil is also discouraged. In case of contact, immediate medical attention is advised .

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNANGXWUZWWFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061631
Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxybenzil

CAS RN

1226-42-2
Record name 4,4′-Dimethoxybenzil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxybenzil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethoxybenzil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dimethoxybenzil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Anisil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DR7869CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 27.5 g of copper sulfate (0.11 mol), 25 g of pyridine and 10 g of water was heated until the copper sulfate was completely dissolved. Then, 13.5 g of 2 (0.05 mol) was added, and the heating was continued for 2 hours.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,2-bis(4-methoxyphenyl)ethan-1-one (1 g, 3.90 mmol) in DMSO (20 mL) was added SeO2 (1.76 g, 15.86 mmol) in several batches at 100° C. over 30 min, and then stirred for 3 hr at this temperature. The reaction was quenched by the addition of water (200 mL) and extracted with dichloromethane (3×50 mL), dried over magnesium sulfate and concentrated in vacuo to give a residue, which was purified by silica gel column chromatography (1%˜10% ethyl acetate in petroleum ether) to afford 1,2-bis(4-methoxyphenyl)ethane-1,2-dione as a brown solid (600 mg, 76%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reaction mixture was prepared containing 1.2 kg. of anisoin, 3 kg. of cupric sulfate pentahydrate, 4.9 l. of pyridine and 1.2 l. of water. The mixture was heated with stirring overnight at a temperature of about 85° C. The resulting green suspension was poured over 20 kg. of ice and the mixture stirred until the ice had dissolved. Anisil, formed in the above reaction was collected by filtration. The filter cake was washed thoroughly with water to remove all traces of copper sulfate. Yield of anisil was 1167 g. melting at 125°-127° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethoxybenzil
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxybenzil
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethoxybenzil
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxybenzil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxybenzil
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethoxybenzil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.